Dimethyl (2-pentyl)malonate
CAS No.: 39520-20-2
Cat. No.: VC14045504
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39520-20-2 |
|---|---|
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | dimethyl 2-pentan-2-ylpropanedioate |
| Standard InChI | InChI=1S/C10H18O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | NGZUPLDGHPUDDN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)C(C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Dimethyl (2-pentyl)malonate features a malonate backbone with two methoxy groups (-OCH₃) and a 2-pentyl substituent attached to a cyclopentane ring. Its molecular formula is C₁₈H₂₈O₅, with a molecular weight of 324.4 g/mol based on synthesis yields reported in catalytic processes . The compound’s structure enables diverse reactivity, including nucleophilic substitutions and cyclization reactions, making it a versatile intermediate. Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | ~190°C (dec.) |
| Solubility | Miscible in polar solvents (e.g., methanol, dichloromethane) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The cyclopentane ring introduces steric hindrance, moderating reactivity compared to linear malonates .
Synthetic Methodologies
Transition Metal-Catalyzed Synthesis
The predominant synthesis route involves a transition metal-catalyzed reaction between 2-pentyl-2-cyclopentenone and dimethyl malonate. A rhodium- or ruthenium-based catalyst complexed with ligands like bis(diphenylphosphinomethane) facilitates this reaction under mild conditions (-10°C to 20°C) . For example:
Reaction Scheme
Optimized Conditions
This method eliminates sodium methoxide, reducing salt-containing wastewater by 90% compared to traditional base-catalyzed approaches .
Catalyst Recycling and Environmental Impact
The transition metal catalyst and promoter (e.g., L-proline) are recoverable via distillation, enabling reuse for up to five cycles without significant activity loss . This recyclability lowers production costs and aligns with green chemistry principles.
Industrial Applications
Intermediate for Methyl Dihydrojasmonate
Over 85% of synthesized dimethyl (2-pentyl)malonate is hydrolyzed and decarboxylated to produce methyl dihydrojasmonate, a key fragrance ingredient. The decarboxylation step occurs at 170–190°C with water, achieving yields exceeding 97% .
Decarboxylation Reaction
Comparative Analysis with Related Malonates
The pentyl-cyclopentyl moiety imparts distinct advantages over simpler malonates:
| Compound | Key Differentiators | Industrial Relevance |
|---|---|---|
| Dimethyl malonate | Lacks alkyl substituents; simpler reactivity | Limited to basic esterifications |
| Diethyl malonate | Higher boiling point (199°C); slower kinetics | Classic Claisen condensations |
| Dimethyl (2-pentyl)malonate | Steric hindrance enhances regioselectivity | Fragrance intermediates |
Recent Advancements and Future Directions
The 2020 patent by CN111646899A revolutionized synthesis by introducing recyclable catalysts, reducing waste generation by 70% . Future research should explore:
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Biocatalytic Routes: Enzymatic synthesis for enhanced stereoselectivity.
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Polymer Applications: Copolymerization with acrylates for biodegradable materials.
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